Cas no 96249-05-7 (Benzenepropanenitrile,a-[(dimethylamino)methylene]-3-fluoro-b-oxo-)
96249-05-7 structure
Product Name:Benzenepropanenitrile,a-[(dimethylamino)methylene]-3-fluoro-b-oxo-
CAS-nummer:96249-05-7
MF:C12H11FN2O
MW:218.226946115494
CID:796866
PubChem ID:14673981
Update Time:2025-04-19
Benzenepropanenitrile,a-[(dimethylamino)methylene]-3-fluoro-b-oxo- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenepropanenitrile,a-[(dimethylamino)methylene]-3-fluoro-b-oxo-
- (E)-3-(DIMETHYLAMINO)-2-(3-FLUOROBENZOYL)ACRYLONITRILE
- (E)-3-(dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile
- 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile
- (Z)-3-(dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile
- A19357
- DTXSID80562893
- 96249-05-7
- (2E)-3-(Dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile
-
- Inchi: 1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-4-3-5-11(13)6-9/h3-6,8H,1-2H3/b10-8+
- InChI-sleutel: MKIYUVIOCOLGKQ-CSKARUKUSA-N
- LACHT: FC1=CC=CC(=C1)C(/C(/C#N)=C/N(C)C)=O
Berekende eigenschappen
- Exacte massa: 218.086
- Monoisotopische massa: 218.086
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 340
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- Topologisch pooloppervlak: 44.1A^2
- XLogP3: 2
Experimentele eigenschappen
- Dichtheid: 1.178
- Kookpunt: 407.061°C at 760 mmHg
- Vlampunt: 199.983°C
- Brekindex: 1.542
Benzenepropanenitrile,a-[(dimethylamino)methylene]-3-fluoro-b-oxo- Gerelateerde literatuur
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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